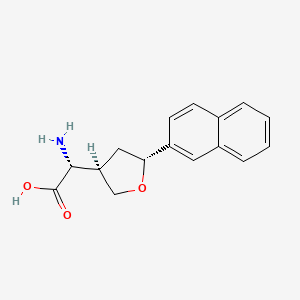
(R)-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid is a chiral amino acid derivative This compound is characterized by the presence of a naphthalene ring, a tetrahydrofuran ring, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the naphthalene moiety, and the incorporation of the amino acid group. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetrahydrofuran ring through cyclization of appropriate precursors.
Aromatic Substitution: Introduction of the naphthalene ring via aromatic substitution reactions.
Amino Acid Coupling: Coupling of the amino acid moiety using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and scalability. Techniques such as continuous flow synthesis and the use of automated synthesizers can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid can undergo various types of chemical reactions, including:
Oxidation: Oxidation of the naphthalene ring to form quinones.
Reduction: Reduction of the naphthalene ring to form dihydronaphthalenes.
Substitution: Nucleophilic substitution reactions on the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Dihydronaphthalenes, tetrahydronaphthalenes.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-((3S,5S)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid: The enantiomer of the compound, with similar structural features but different stereochemistry.
Naphthalene-based amino acids: Compounds with a naphthalene ring and an amino acid moiety, but lacking the tetrahydrofuran ring.
Tetrahydrofuran-based amino acids: Compounds with a tetrahydrofuran ring and an amino acid moiety, but lacking the naphthalene ring.
Uniqueness
®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid is unique due to the combination of its chiral centers, naphthalene ring, and tetrahydrofuran ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(2R)-2-amino-2-[(3R,5R)-5-naphthalen-2-yloxolan-3-yl]acetic acid |
InChI |
InChI=1S/C16H17NO3/c17-15(16(18)19)13-8-14(20-9-13)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-15H,8-9,17H2,(H,18,19)/t13-,14+,15+/m0/s1 |
InChI Key |
FLIMQBPTGMIIPJ-RRFJBIMHSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@H]1C2=CC3=CC=CC=C3C=C2)[C@H](C(=O)O)N |
Canonical SMILES |
C1C(COC1C2=CC3=CC=CC=C3C=C2)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Methylsulfanyl)ethoxy]-2,4-dinitrobenzene](/img/structure/B14057344.png)
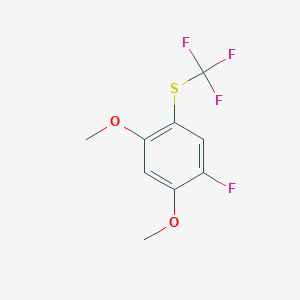

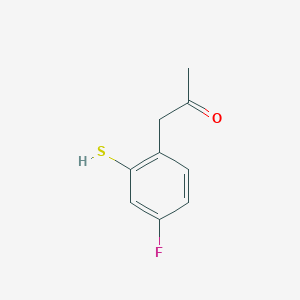
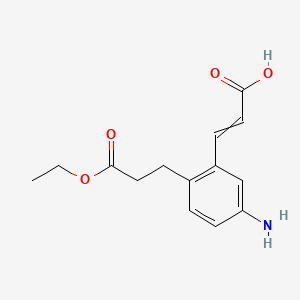
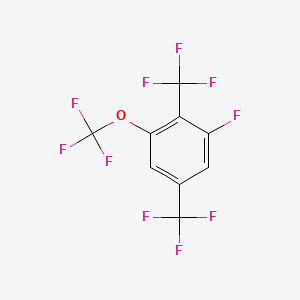
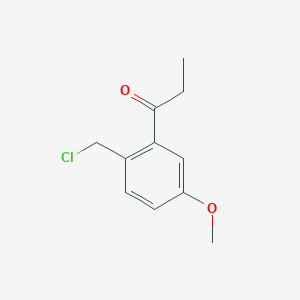

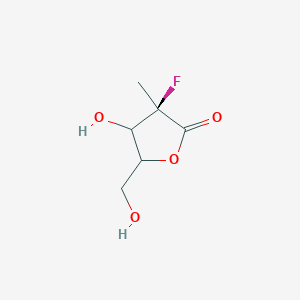
![2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14057407.png)
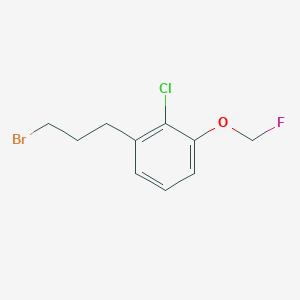
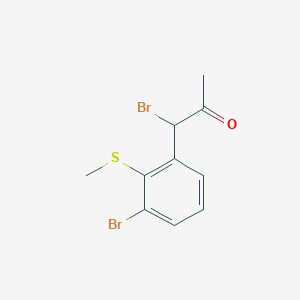
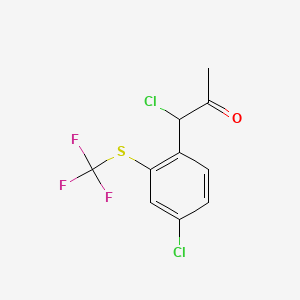
![tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate](/img/structure/B14057422.png)
